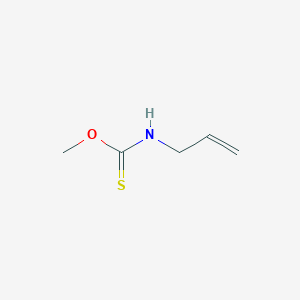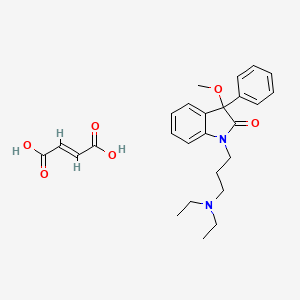![molecular formula C7H12O5 B14651958 Ethyl [(ethoxycarbonyl)oxy]acetate CAS No. 41844-64-8](/img/structure/B14651958.png)
Ethyl [(ethoxycarbonyl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(ethoxycarbonyl)oxy]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This compound is used in various industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(ethoxycarbonyl)oxy]acetate can be synthesized through the esterification of ethyl glycolate with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow reactor to maintain optimal reaction conditions and maximize yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(ethoxycarbonyl)oxy]acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form ethyl glycolate and ethyl carbonate.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to ethyl glycolate.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products
Hydrolysis: Ethyl glycolate and ethyl carbonate.
Reduction: Ethyl glycolate.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl [(ethoxycarbonyl)oxy]acetate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: In the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mechanism of Action
The mechanism of action of ethyl [(ethoxycarbonyl)oxy]acetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carboxylic acids and alcohols. In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of coatings and adhesives.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used in the manufacture of perfumes and as a solvent.
Uniqueness
Ethyl [(ethoxycarbonyl)oxy]acetate is unique due to its specific reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
41844-64-8 |
|---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
ethyl 2-ethoxycarbonyloxyacetate |
InChI |
InChI=1S/C7H12O5/c1-3-10-6(8)5-12-7(9)11-4-2/h3-5H2,1-2H3 |
InChI Key |
AIBSSDFCJQYBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)

![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)

![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)






